molecular formula C9H6BrNO3 B12186856 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione

Cat. No.: B12186856
M. Wt: 256.05 g/mol
InChI Key: RCJWNUDAHFJKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione is a brominated indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione typically involves the bromination of 1-hydroxymethyl-1H-indole-2,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

5-bromo-1-(hydroxymethyl)indole-2,3-dione

InChI

InChI=1S/C9H6BrNO3/c10-5-1-2-7-6(3-5)8(13)9(14)11(7)4-12/h1-3,12H,4H2

InChI Key

RCJWNUDAHFJKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2CO

Origin of Product

United States

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